methyl 2-[2-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
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Overview
Description
(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate is a synthetic organic compound with a complex structure. It features multiple functional groups, including a thiophene ring, a piperidine ring, and a benzo-thiazole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate likely involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the benzo-thiazole moiety. Each step would require specific reagents and conditions, such as:
Formation of the Thiophene Ring: This could involve the cyclization of a suitable precursor in the presence of a sulfur source.
Formation of the Piperidine Ring: This might involve the reduction of a pyridine derivative or the cyclization of a suitable amine precursor.
Formation of the Benzo-thiazole Moiety: This could involve the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and the piperidine ring can be oxidized under suitable conditions.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used. For example, oxidation of the thiophene ring might yield a sulfone, while reduction of the carbonyl group might yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate could be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as its ability to interact with specific proteins or enzymes.
Medicine
In medicine, (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.
Industry
In industry, this compound might be used as a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by binding to its ligand-binding domain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiophene-containing molecules, piperidine-containing molecules, and benzo-thiazole-containing molecules.
Uniqueness
The uniqueness of (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate lies in its combination of these three moieties, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O7S3/c1-30-19(26)13-24-15-11-16-17(32-9-8-31-16)12-18(15)34-22(24)23-21(27)14-5-2-3-7-25(14)35(28,29)20-6-4-10-33-20/h4,6,10-12,14H,2-3,5,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBLTYUTQQJNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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